molecular formula C11H19NO B1267144 2-(Aminomethyl)adamantan-2-ol CAS No. 28529-71-7

2-(Aminomethyl)adamantan-2-ol

Cat. No. B1267144
CAS RN: 28529-71-7
M. Wt: 181.27 g/mol
InChI Key: KTBCLFLXXIIDQR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of adamantane derivatives, including compounds similar to 2-(Aminomethyl)adamantan-2-ol, often involves multi-step processes starting from adamantan-1-ol or adamantan-1-carboxylic acid. For instance, novel adamantane β-amino acid derivatives have been prepared through a sequence of reactions starting from ethyl adamant-2-ylidenecyanoacetate, showcasing the complexity and efficiency of adamantane derivatization (Peroković et al., 2012). Another example is the synthesis of 2-bicyclo[4.2.0]octa-1,3,5-trien-3-yl-adamantan-2-ol, which highlights the diversity of methods available for adamantane functionalization (Levchenko et al., 2020).

Molecular Structure Analysis

Adamantane derivatives exhibit unique molecular structures that significantly influence their physical and chemical properties. The crystallographic analysis reveals intricate details about their molecular arrangement, as seen in compounds like N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines. These structures are characterized by various non-covalent interactions, including hydrogen bonding and π-π stacking, which contribute to their stability and reactivity (El-Emam et al., 2020).

Chemical Reactions and Properties

Adamantane derivatives undergo a range of chemical reactions, reflecting their versatility. For instance, the electrophilic reactions of 5-aryltetrazoles with adamantane derivatives yield products with new functional groups, demonstrating the reactivity of the adamantane core in nucleophilic substitution reactions (Mikolaichuk et al., 2020). The reactivity can be further illustrated by the synthesis of 3-amino-1-adamantanemethanol from adamantane carboxylic acid, showcasing the diverse functionalization strategies applicable to adamantane derivatives (Cai et al., 2011).

Scientific Research Applications

  • “2-(Aminomethyl)adamantan-2-ol” is a chemical compound with the linear formula C11H19NO .
  • It is available for purchase from various chemical suppliers, indicating its use in laboratory settings .
  • Unfortunately, the specific applications, methods of application, and results of using this compound in scientific research are not readily available in the sources I found .
  • This compound is available for purchase from various chemical suppliers, indicating its use in laboratory settings .
  • It’s also available in the form of a hydrochloride salt .
  • The compound is used in technical documents, peer-reviewed papers, and similar products .

Safety And Hazards

2-(Aminomethyl)adamantan-2-ol is classified as an irritant . The Material Safety Data Sheet (MSDS) provides detailed information on the compound’s hazards, safe handling procedures, and emergency response measures .

properties

IUPAC Name

2-(aminomethyl)adamantan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO/c12-6-11(13)9-2-7-1-8(4-9)5-10(11)3-7/h7-10,13H,1-6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTBCLFLXXIIDQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C3(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Aminomethyl)adamantan-2-ol

CAS RN

28529-71-7
Record name NSC145166
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145166
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Synthesis routes and methods I

Procedure details

A solution of 2-cyanoadamantan-2-ol (6.0 grams, 0.03 mol) in ether was added to a suspension of lithium aluminum hydride (3.9 grams, 0.13 mol) in ether. The reaction mixture was refluxed for 6 hours. Following workup, 4.10 grams of 2-aminomethyl-2-hydroxyadamantane were obtained as white crystals, melting point 154°-156° C. (cyclohexane).
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(Aminomethyl)adamantan-2-ol
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2-(Aminomethyl)adamantan-2-ol
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2-(Aminomethyl)adamantan-2-ol
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Citations

For This Compound
1
Citations
D Michel, M Schlosser - Tetrahedron, 1996 - Elsevier
2-Fluorooxiranes 2 can be isolated after peracid oxidation of fluoroalkenes 1. When treated with the triethylamine hydrogen fluoride adduct, the intermediates 2 isomerize to afford α-…
Number of citations: 21 www.sciencedirect.com

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